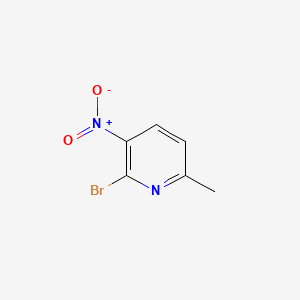

2-Bromo-6-methyl-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHLJCDGOSZFTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646103 | |

| Record name | 2-Bromo-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374633-31-5 | |

| Record name | 2-Bromo-6-methyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Bromo-6-methyl-3-nitropyridine from 2-chloro-3-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 2-Bromo-6-methyl-3-nitropyridine, a valuable substituted pyridine derivative for various applications in pharmaceutical and materials science research. The synthesis commences from the readily available starting material, 2-chloro-3-nitropyridine.

While a direct, one-pot conversion for this specific transformation is not extensively documented in publicly available literature, this guide outlines a robust, multi-step synthesis based on established and reliable organic chemistry transformations. The presented methodology is a composite of documented procedures for analogous structures, providing a detailed protocol for its preparation. This document includes in-depth experimental procedures, tabulated quantitative data for easy comparison, and a visual representation of the synthetic workflow to facilitate laboratory-scale production.

Proposed Synthetic Pathway

The synthesis of this compound from 2-chloro-3-nitropyridine is proposed to proceed through a multi-step sequence. The initial and well-documented step involves the synthesis of the key intermediate, 2-methyl-3-nitropyridine, via a malonic ester synthesis followed by decarboxylation. Subsequent functionalization of this intermediate is required to introduce the bromine atom at the 2-position and the methyl group at the 6-position. This guide will focus on the established synthesis of the 2-methyl-3-nitropyridine intermediate and discuss potential routes for the subsequent transformations.

Step 1: Synthesis of 2-Methyl-3-nitropyridine

The conversion of 2-chloro-3-nitropyridine to 2-methyl-3-nitropyridine is achieved through a condensation reaction with diethyl malonate in the presence of a base, followed by acidic hydrolysis and decarboxylation.[1][2][3] This method provides a reliable route to the key intermediate.[1]

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-methyl-3-nitropyridine is adapted from literature procedures.[4][5][6]

-

Step 1a: Condensation Reaction

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), diethyl malonate is added dropwise at room temperature.

-

The resulting mixture is stirred until the evolution of hydrogen gas ceases.

-

A solution of 2-chloro-3-nitropyridine in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction is carefully quenched with water and acidified with concentrated hydrochloric acid.

-

The aqueous layer is extracted with chloroform, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

-

Step 1b: Hydrolysis and Decarboxylation

-

The crude product from the previous step is treated with 50% sulfuric acid.

-

The mixture is heated at reflux for several hours to effect hydrolysis and decarboxylation.

-

After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The crude 2-methyl-3-nitropyridine can be further purified by column chromatography on silica gel.

-

Quantitative Data for the Synthesis of 2-Methyl-3-nitropyridine:

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity | Yield (%) | Reference |

| 2-Chloro-3-nitropyridine | 158.55 | 1.0 | 15.6 g (0.1 mol) | - | [4][5] |

| Diethyl malonate | 160.17 | 5.0 | 80 mL (0.5 mol) | - | [4][5] |

| Sodium | 22.99 | 1.1 - 1.3 | 2.53 g - 2.99 g | - | [4][5] |

| 2-Methyl-3-nitropyridine | 138.12 | - | - | Moderate to Good | [1] |

Experimental Workflow for the Synthesis of 2-Methyl-3-nitropyridine:

Caption: Workflow for the synthesis of 2-methyl-3-nitropyridine.

Subsequent Transformations to this compound: A Discussion of Potential Routes

The conversion of 2-methyl-3-nitropyridine to the target molecule, this compound, presents a significant synthetic challenge due to the need for selective functionalization at two different positions on the pyridine ring. A direct and selective introduction of a bromine atom at the 2-position and a methyl group at the 6-position of 2-methyl-3-nitropyridine is not straightforward.

A plausible, albeit longer, synthetic sequence would involve a series of functional group interconversions. One hypothetical route could involve the following steps:

-

Nitration: Introduction of a second nitro group onto the pyridine ring to further activate it and direct subsequent reactions.

-

Reduction: Selective reduction of one of the nitro groups to an amino group.

-

Sandmeyer Reaction: Conversion of the amino group to a bromo group.

-

Methylation: Introduction of the methyl group at the 6-position, possibly via a nucleophilic substitution or a cross-coupling reaction on a suitably functionalized precursor.

It is important to note that this proposed pathway is speculative and would require significant experimental optimization to achieve the desired regioselectivity and yield. Each step would need careful consideration of reaction conditions to avoid unwanted side reactions.

Proposed Multi-Step Synthetic Pathway:

Caption: A hypothetical multi-step pathway for further functionalization.

Conclusion

This technical guide has outlined a feasible synthetic route for the preparation of 2-methyl-3-nitropyridine from 2-chloro-3-nitropyridine, a critical first step towards the synthesis of this compound. While the initial conversion is well-established, the subsequent transformations to achieve the final target molecule are more complex and require a multi-step approach. The proposed pathway for these transformations is based on fundamental principles of organic synthesis but necessitates experimental validation and optimization. This guide serves as a foundational resource for researchers and scientists in the field of medicinal chemistry and materials science, providing a starting point for the development of a robust and efficient synthesis of this compound. Further research is warranted to explore and establish a definitive and high-yielding synthetic protocol for the title compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 6. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-6-methyl-3-nitropyridine, a key intermediate in pharmaceutical research and organic synthesis. This document details available quantitative data, outlines experimental protocols for property determination, and includes visualizations to illustrate key concepts and workflows.

Core Physicochemical Properties

This compound (CAS Number: 374633-31-5) is a substituted pyridine derivative with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol .[1] Its structure, featuring a pyridine ring with bromo, methyl, and nitro substituents, makes it a versatile building block in medicinal chemistry. The interplay of these functional groups governs its reactivity, solubility, and other properties crucial for its application in drug design and development.

Quantitative Physicochemical Data

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some experimental values are available, others are predicted and should be confirmed through laboratory analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| CAS Number | 374633-31-5 | [1] |

| Melting Point | 70-72 °C | [1] |

| Boiling Point | Data Not Available | |

| Solubility | Soluble in some organic solvents.[2] | |

| Predicted XlogP | 2.1 | [3] |

| pKa | Data Not Available |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline standard methodologies that can be applied to this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes

-

Thermometer

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Determination of Solubility

The "shake-flask" method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.[4]

Apparatus:

-

Vials with screw caps

-

Constant temperature shaker or bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

An excess amount of solid this compound is added to a vial containing a known volume of the solvent of interest.

-

The vial is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C) and agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After equilibration, the solution is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully removed and filtered or centrifuged to remove any remaining solid particles.

-

The concentration of the compound in the clear solution is then determined using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

Determination of the Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the classical approach for its determination.[5][6]

Apparatus:

-

Separatory funnel or vials

-

n-Octanol and water (mutually saturated)

-

Shaker

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)

Procedure:

-

n-Octanol and water are shaken together for 24 hours to ensure mutual saturation.

-

A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

A known volume of this solution is added to a known volume of the other phase in a separatory funnel.

-

The mixture is shaken gently for a period to allow for partitioning between the two phases.

-

The phases are allowed to separate completely.

-

The concentration of the compound in each phase is determined analytically.

-

The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa

The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a compound at different pH values. Spectrophotometry is a common method for pKa determination.[7]

Apparatus:

-

UV-Vis Spectrophotometer

-

pH meter

-

A series of buffer solutions with a range of known pH values

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Aliquots of the stock solution are added to a series of buffer solutions covering a wide pH range.

-

The UV-Vis spectrum of each solution is recorded.

-

The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different absorbances is plotted against the pH.

-

The resulting titration curve is analyzed to determine the inflection point, which corresponds to the pKa of the compound.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the distinct reactivity of its functional groups. The pyridine ring is electron-deficient due to the presence of the nitro group, making it susceptible to nucleophilic aromatic substitution. The bromine atom at the 2-position is a good leaving group in such reactions. The methyl group can also undergo various transformations.

A general synthetic approach to related brominated nitropyridines involves the nitration of a corresponding aminopyridine, followed by a Sandmeyer-type reaction to introduce the bromine atom.[8]

Caption: General synthetic workflow for this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electronic effects of the bromo and nitro substituents.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atoms attached to the bromine and nitro groups, as well as the carbons in the pyridine ring, will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected vibrations include those for the C-Br bond, the C-N bonds of the pyridine ring, the C-H bonds of the methyl group, and the asymmetric and symmetric stretching vibrations of the nitro group.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation patterns will provide further structural information.[9]

Caption: Predicted major fragmentation pathways in mass spectrometry.

References

- 1. 374633-31-5 2-Bromo-3-nitro-6-methylpyridine AKSci V1692 [aksci.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Bromo-6-methyl-4-nitropyridine | C6H5BrN2O2 | CID 13419590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. scirp.org [scirp.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

2-Bromo-6-methyl-3-nitropyridine CAS number and safety data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive data and procedural insights into 2-Bromo-6-methyl-3-nitropyridine, a key heterocyclic intermediate in modern organic synthesis and pharmaceutical development.

Chemical Identity and Properties

This compound is a functionalized pyridine derivative valued for its specific reactivity, enabling the synthesis of more complex molecules. Its chemical structure incorporates a bromine atom, a methyl group, and a nitro group on a pyridine ring, providing multiple sites for synthetic transformations.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 374633-31-5[1][2] |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol [2] |

| IUPAC Name | This compound[3] |

| Canonical SMILES | CC1=NC(=C(C=C1)--INVALID-LINK--[O-])Br[3] |

| InChI Key | IHHLJCDGOSZFTB-UHFFFAOYSA-N[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Solid[1][2] |

| Color | Off-white to pale yellow[2][4] |

| Melting Point | 70-72 °C[1] |

| Boiling Point | 265.2 °C at 760 mmHg |

| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform)[4] |

Safety and Handling

This compound is classified as hazardous. Adherence to strict safety protocols is mandatory when handling this compound.

Table 3: GHS Hazard and Precautionary Information

| Classification | Code | Description |

| Hazard Statements | H302 | Harmful if swallowed.[5] |

| H312 | Harmful in contact with skin.[5] | |

| H315 | Causes skin irritation.[5] | |

| H319 | Causes serious eye irritation.[5] | |

| H332 | Harmful if inhaled.[5] | |

| H335 | May cause respiratory irritation.[5] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[5] |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |

| P405 | Store locked up.[5] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6]

-

Avoid formation of dust and aerosols.

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

Synthetic Applications and Experimental Protocols

This compound is not typically an end-product but a versatile intermediate. The reactivity of the pyridine ring is influenced by its substituents. The bromine atom at the 2-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group at the 3-position activates the ring for nucleophilic aromatic substitution (SₙAr).

Below is a diagram illustrating the primary synthetic transformations possible with this compound, followed by representative, generalized experimental protocols.

Caption: Synthetic pathways for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the C-C bond formation at the 2-position of the pyridine ring.

1. Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

-

Reaction vessel (e.g., round-bottom flask or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

2. Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a method for C-N bond formation, replacing the bromine atom with a primary or secondary amine.

1. Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 - 1.3 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 - 2.0 eq)

-

Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

-

Glovebox or Schlenk line for handling air-sensitive reagents

2. Procedure:

-

Inside a glovebox, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

-

Add this compound and the solvent.

-

Finally, add the amine coupling partner.

-

Seal the vessel and remove it from the glovebox.

-

Heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

-

Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue via flash column chromatography.

Role in Drug Discovery

This compound is not itself a biologically active molecule and therefore is not associated with any specific signaling pathways. Its significance lies in its role as a versatile building block for the synthesis of complex, biologically active compounds. The functional groups allow for the strategic and controlled introduction of various pharmacophores.

The workflow for utilizing this intermediate in a drug discovery context is illustrated below.

Caption: Drug discovery workflow using the intermediate.

The ability to perform reactions like Suzuki or Buchwald-Hartwig couplings allows for the creation of diverse libraries of substituted pyridines. The nitro group can be subsequently reduced to an amine, which provides another reactive handle for further modifications, such as amide bond formation, a crucial step in synthesizing many drug candidates.

References

- 1. 374633-31-5 2-Bromo-3-nitro-6-methylpyridine AKSci V1692 [aksci.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Bromo-3-Nitro-6-Methylpyridine | Properties, Applications, Safety, Supplier in China [pipzine-chem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

Spectroscopic Analysis of 2-Bromo-6-methyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Bromo-6-methyl-3-nitropyridine. Due to the absence of publicly available experimental NMR data, this document presents predicted spectral analysis based on computational models. A comprehensive experimental protocol for acquiring NMR spectra for this class of compounds is also provided.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are generated using advanced computational algorithms that consider the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.10 - 8.30 | Doublet | 8.0 - 9.0 |

| H-5 | 7.30 - 7.50 | Doublet | 8.0 - 9.0 |

| -CH₃ | 2.60 - 2.80 | Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 148 - 153 |

| C-4 | 135 - 140 |

| C-5 | 120 - 125 |

| C-6 | 160 - 165 |

| -CH₃ | 23 - 28 |

Experimental Protocols

This section outlines a standard protocol for the preparation and analysis of a sample of this compound for NMR spectroscopy.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound directly into a clean, dry NMR tube.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice for a wide range of organic molecules.

-

Dissolution: Gently agitate the NMR tube to ensure the complete dissolution of the sample. If necessary, brief sonication can be used to aid dissolution.

-

Transfer: Once fully dissolved, the sample is ready for analysis.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp and well-defined peaks.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (1024-4096) is generally required.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

III. Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.

-

Phasing and Baseline Correction: Manually phase correct the resulting spectra to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Chemical Shift Calibration: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integration and Multiplicity Analysis (¹H NMR): Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

-

Peak Picking and Assignment: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra and assign them to the corresponding nuclei in the this compound molecule based on the predicted data and established knowledge of chemical shifts for similar structures.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical steps involved in the NMR spectral analysis of a compound like this compound.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 2-Bromo-6-methyl-3-nitropyridine

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of analyzing 2-Bromo-6-methyl-3-nitropyridine using Infrared (IR) spectroscopy. Due to the limited availability of direct experimental spectra in public literature, this document focuses on the predicted vibrational frequencies based on established group frequency correlations and the electronic effects of substituents on the pyridine ring. It also outlines a standard experimental protocol for acquiring the IR spectrum of a solid sample.

Introduction to Infrared Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique that utilizes the interaction of infrared radiation with matter to probe the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate by stretching or bending. The frequencies of these vibrations are quantized and are characteristic of the specific types of chemical bonds and functional groups present in the molecule. Consequently, an IR spectrum provides a unique "fingerprint" of a molecule, enabling its identification and structural elucidation. The spectrum is typically represented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

The analysis of this compound, a substituted pyridine derivative, by IR spectroscopy allows for the confirmation of its key functional groups: the pyridine ring, the nitro group (NO₂), the methyl group (CH₃), and the carbon-bromine bond (C-Br). The positions of the absorption bands are influenced by the electronic effects (inductive and resonance) of these substituents on the aromatic ring.

Predicted Infrared Absorption Data for this compound

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the analysis of the vibrational modes of its constituent functional groups and the expected shifts due to their positions on the pyridine ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Arises from the C-H bonds on the pyridine ring. |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium | Asymmetric and symmetric stretching of the methyl (CH₃) group. |

| Nitro (NO₂) Asymmetric Stretch | 1550 - 1475 | Strong | The position is influenced by conjugation with the aromatic ring.[1][2][3] |

| Pyridine Ring C=C & C=N Stretches | 1610 - 1570, 1500 - 1400 | Medium to Strong | Multiple bands are expected due to the complex vibrations of the substituted aromatic ring. |

| Nitro (NO₂) Symmetric Stretch | 1360 - 1290 | Strong | A strong and characteristic band for nitro compounds.[1][2][3] |

| Methyl (CH₃) Asymmetric Bend | ~1460 | Medium | Scissoring vibration of the methyl group. |

| Methyl (CH₃) Symmetric Bend | ~1380 | Medium | Umbrella mode of the methyl group. |

| C-N Stretch | 1350 - 1200 | Medium | Stretching vibration of the bond between the pyridine ring and the nitro group. |

| C-Br Stretch | 700 - 500 | Medium to Strong | This vibration appears in the lower frequency region of the mid-IR spectrum. |

Experimental Protocol: KBr Pellet Method for FTIR Analysis

For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality infrared spectra.[4][5] This method involves mixing the solid sample with dry KBr powder and compressing the mixture into a thin, transparent pellet.[6][7]

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Pellet press with a die set

-

Analytical balance

-

Oven and desiccator

-

Spectroscopic grade Potassium Bromide (KBr)

-

This compound sample

Procedure:

-

Drying of KBr: Potassium bromide is hygroscopic and must be thoroughly dried to prevent interference from water absorption bands in the spectrum.[5] Dry the spectroscopic grade KBr powder in an oven at approximately 110°C for at least two hours and then cool it in a desiccator.[7]

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr powder.[4] The sample-to-KBr ratio should be roughly 1:100.

-

Grinding and Mixing: Place the weighed sample and KBr in an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[5]

-

Pellet Formation: Transfer a portion of the powdered mixture into the die of a pellet press. Distribute the powder evenly.

-

Pressing the Pellet: Place the die in the hydraulic press. Apply a pressure of 8-10 tons for a few minutes.[6][7] This will cause the KBr to flow and form a transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of atmospheric water and carbon dioxide.[5]

-

Sample Scan: Acquire the infrared spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹). The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Data Analysis: Analyze the resulting spectrum by identifying the characteristic absorption bands and comparing them with the predicted frequencies to confirm the structure of the compound.

An alternative method for solid samples is the Nujol mull technique, where the finely ground sample is mixed with mineral oil (Nujol) to form a paste, which is then spread between two salt plates.[8][9]

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of a solid organic compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 4. shimadzu.com [shimadzu.com]

- 5. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. azom.com [azom.com]

- 8. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]

- 9. Mulling (spectroscopy) - Wikipedia [en.wikipedia.org]

Unveiling the Solid-State Architecture of 2-Bromo-6-methyl-3-nitropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 2-bromo-6-methylpyridine derivatives. While crystallographic data for the specific molecule, 2-Bromo-6-methyl-3-nitropyridine, is not publicly available, this document presents a comprehensive analysis of a closely related analogue, 2-Bromo-3-hydroxy-6-methylpyridine . The structural insights gleaned from this analogue offer a valuable framework for understanding the solid-state properties and intermolecular interactions that are critical for rational drug design and materials science.

Core Crystallographic Data of 2-Bromo-3-hydroxy-6-methylpyridine

The crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine was determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system. A summary of the key crystallographic data is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C₆H₆BrNO |

| Formula Weight | 188.03 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.4484 (19) |

| b (Å) | 9.0914 (15) |

| c (Å) | 13.230 (2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1377.1 (4) |

| Z | 8 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Absorption Coefficient (μ) (mm⁻¹) | 5.88 |

Table 1: Crystal Data and Structure Refinement for 2-Bromo-3-hydroxy-6-methylpyridine.

Molecular Geometry and Intermolecular Interactions

In the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine, the pyridine ring is essentially planar. The bromine atom exhibits a slight displacement from the mean plane of the pyridine ring by 0.0948 (3) Å, while the hydroxyl oxygen atom and the methyl carbon atom are displaced by 0.0173 (19) Å and 0.015 (3) Å, respectively[1].

A key feature of the crystal packing is the formation of intermolecular hydrogen bonds. Molecules are linked into chains along the a-axis direction via O—H⋯N hydrogen bonds[1]. These chains are further interconnected by C—H⋯Br hydrogen bonds, creating corrugated two-dimensional networks that lie parallel to the ac plane[1]. This network of non-covalent interactions plays a crucial role in the stability and overall architecture of the crystal lattice.

Experimental Protocols

The determination of the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine involved the following key experimental steps:

Synthesis and Crystallization

The title compound was synthesized according to a previously published procedure. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanolic solution of the compound[1].

X-ray Data Collection and Structure Determination

A suitable single crystal was mounted on a goniometer head and placed in an X-ray diffractometer. Data collection was performed using graphite-monochromated Mo Kα radiation at a temperature of 298 K. The collected diffraction data were processed to yield a set of structure factors. The crystal structure was then solved by direct methods and refined by full-matrix least-squares on F².

Visualizing the Experimental Workflow and Molecular Structure

To illustrate the processes involved in determining the crystal structure and the resulting molecular arrangement, the following diagrams are provided.

Conclusion

The crystallographic analysis of 2-Bromo-3-hydroxy-6-methylpyridine provides valuable structural information that can be extrapolated to understand the solid-state behavior of the target molecule, this compound. The presence of strong intermolecular interactions, such as hydrogen bonds, highlights their importance in directing the crystal packing. This knowledge is fundamental for the design of new materials and active pharmaceutical ingredients with tailored physicochemical properties. Future work should focus on obtaining single crystals of this compound to enable a direct and detailed comparison of the influence of the nitro versus hydroxyl substituent on the crystal packing and intermolecular interactions.

References

Reactivity profile of the bromine atom in 2-Bromo-6-methyl-3-nitropyridine

An In-Depth Technical Guide to the Reactivity Profile of the Bromine Atom in 2-Bromo-6-methyl-3-nitropyridine

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its synthetic utility is largely dictated by the reactivity of the bromine atom at the C2 position. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this C-Br bond. We will delve into the mechanistic underpinnings of its most critical transformations—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira)—offering field-proven insights into experimental design, causality behind protocol choices, and detailed, self-validating methodologies.

The Electronic and Steric Landscape: A Tale of Activation and Hindrance

The reactivity of the bromine atom in this compound is a direct consequence of the electronic and steric environment created by the substituents on the pyridine ring.

-

Electronic Activation: The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density via both inductive and resonance effects.[1] This deactivates the ring towards electrophilic substitution but critically activates it for nucleophilic attack. This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the C3 position. The concerted electron-withdrawing capacity of the ring nitrogen and the ortho-nitro group renders the C2 carbon, to which the bromine is attached, highly electrophilic and susceptible to nucleophilic substitution.[2][3][4][5]

-

Steric Considerations: While electronically activated, the C2 position is sterically encumbered. The adjacent nitro group at C3 and the methyl group at C6 create a sterically hindered environment. This steric hindrance can play a significant role, particularly in transition-metal catalyzed reactions, by influencing the approach of the bulky catalyst-ligand complex to the C-Br bond.[6][7][8] The choice of ligands in cross-coupling reactions is therefore critical to overcoming this potential impediment.

Nucleophilic Aromatic Substitution (SNAr): The Direct Displacement Pathway

The most direct transformation involving the C2-bromine is Nucleophilic Aromatic Substitution (SNAr). The high electrophilicity of the C2 carbon makes it an excellent site for attack by a wide range of nucleophiles.

Mechanism: Addition-Elimination

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

-

Stabilization: The negative charge of this intermediate is delocalized and effectively stabilized by the electron-withdrawing nitro group and the ring nitrogen.[5][9]

-

Elimination: Aromatization is restored through the expulsion of the bromide leaving group, yielding the final substituted product.

Caption: The Addition-Elimination mechanism of SNAr.

Experimental Protocol: Amination via SNAr

This protocol describes a general procedure for the reaction with primary or secondary amines. The choice of base and solvent is critical; carbonates are often sufficient, and polar aprotic solvents like DMF or DMSO are preferred to facilitate the reaction.

Protocol Details:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).

-

Reagent Addition: Add the desired amine (1.2–1.5 eq) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).[4]

-

Solvent: Add anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to achieve a concentration of 0.1–0.5 M.

-

Reaction Conditions: Stir the reaction mixture at a temperature between 80–120 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are exceptionally effective for functionalizing the C2 position of this compound. These methods offer a broader substrate scope and milder conditions compared to classical methods. The general catalytic cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a premier method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-pyridine structures.[10][11]

Causality in Protocol Design: The choice of catalyst, ligand, and base is paramount. For an electron-deficient substrate like this, a Pd(0) source like Pd(PPh₃)₄ can be effective. However, combinations of a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand often provide superior results.[12][13] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps. The base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.[13]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), and a base like K₃PO₄ (2.0 eq).

-

Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).[14]

-

Solvent & Degassing: Add a solvent system (e.g., a mixture of dioxane and water). Seal the flask and thoroughly degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.[14]

-

Reaction Conditions: Heat the mixture with stirring to the required temperature (typically 80-110 °C) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).[14]

-

Purification: Dry the combined organic extracts, concentrate, and purify the residue via column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Bromopyridine Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-6-methylisonicotinic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 | [12] |

| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 98 | [14] |

| 2-Bromo-3-nitropyridine | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 80 | 91 | N/A |

Buchwald-Hartwig Amination

This reaction is a powerful and versatile method for forming C-N bonds and serves as a complementary approach to SNAr, often succeeding where SNAr fails, particularly with weakly nucleophilic amines.[15][16]

Causality in Protocol Design: The success of the Buchwald-Hartwig amination hinges on the synergistic relationship between the palladium precursor, a specialized phosphine ligand, and the base.[17] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used to deprotonate the amine, facilitating its coordination to the palladium center.[18] The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos) are often required to promote the reductive elimination step, which is typically the rate-limiting step.[19]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%).[18]

-

Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 eq) and this compound (1.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent and Nucleophile: Add anhydrous toluene, followed by the amine (1.1-1.2 eq).[18]

-

Reaction Conditions: Heat the reaction mixture with stirring at 80-110 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is the method of choice for introducing alkynyl functionalities, forming a C(sp²)-C(sp) bond.[20] This reaction typically employs a dual-catalyst system of palladium and copper(I).[21]

Causality in Protocol Design: The Sonogashira reaction proceeds through two interconnected catalytic cycles.[20] The palladium cycle is similar to other cross-couplings. The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base (which also often serves as the solvent) to form a copper(I) acetylide intermediate.[22] This species then undergoes transmetalation with the arylpalladium(II) complex. The use of an amine base like triethylamine or diisopropylethylamine is crucial for both the copper cycle and to neutralize the HBr generated during the reaction.[23]

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like THF or DMF, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[22][23]

-

Reagent Addition: Add an amine base (e.g., triethylamine, 2-3 eq), followed by the terminal alkyne (1.2 eq).

-

Inert Atmosphere: Degas the mixture thoroughly with an inert gas.

-

Reaction Conditions: Stir the reaction at a temperature ranging from room temperature to 80 °C. Monitor for completion by TLC.

-

Work-up: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalysts.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer, concentrate, and purify by flash column chromatography.[22]

Conclusion and Synthetic Outlook

The bromine atom at the C2 position of this compound is a highly versatile synthetic handle, activated for a range of powerful transformations. Its reactivity is dominated by the strong electronic pull of the pyridine nitrogen and the C3-nitro group, making it an excellent substrate for both Nucleophilic Aromatic Substitution with strong nucleophiles and a variety of Palladium-Catalyzed Cross-Coupling reactions.

The choice of methodology—be it SNAr, Suzuki, Buchwald-Hartwig, or Sonogashira—allows the synthetic chemist to strategically introduce a diverse array of amine, aryl, vinyl, and alkynyl functionalities. Understanding the interplay of electronic activation and the subtle but important steric effects of the flanking substituents is key to designing high-yielding, robust, and scalable synthetic routes. This guide provides the foundational knowledge and practical protocols for researchers to confidently leverage the unique reactivity profile of this important heterocyclic intermediate in their drug development and materials science endeavors.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 2-Bromo-3-Nitro-6-Methylpyridine | Properties, Applications, Safety, Supplier in China [pipzine-chem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. chempap.org [chempap.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 23. benchchem.com [benchchem.com]

Stability and storage conditions for 2-Bromo-6-methyl-3-nitropyridine

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-6-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Chemistry

This compound is a substituted pyridine derivative utilized as a key intermediate in pharmaceutical synthesis.[1][2] Its molecular architecture, featuring a pyridine core functionalized with a bromine atom, a methyl group, and a nitro group, dictates its reactivity, stability, and ultimately, the necessary conditions for its handling and storage. The inherent chemical properties of this compound—a solid that is typically colorless to pale yellow with low solubility in water but soluble in common organic solvents—provide the foundational knowledge for its appropriate management in a laboratory setting.[3] This guide synthesizes data from safety datasheets, chemical literature, and analogous compound studies to provide a comprehensive overview of the stability and optimal storage conditions for this compound, ensuring its integrity for research and development applications.

Section 1: Physicochemical Characteristics

A precise understanding of the compound's physical and chemical properties is the first step in ensuring its proper handling and storage. These parameters influence its behavior under various conditions and are critical for designing stable formulations and experimental protocols.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₅BrN₂O₂ | [3] |

| Molecular Weight | 217.02 g/mol | [3] |

| CAS Number | 374633-31-5 | [4] |

| Appearance | Solid (crystalline or powder) | [3] |

| Color | Colorless to pale yellow | [3] |

| Solubility | Low solubility in water; Soluble in organic solvents (e.g., dichloromethane, chloroform) | [3] |

| Purity (Typical) | ≥98% | [1][2][5] |

Section 2: Molecular Structure and Inherent Stability

The stability of this compound is a direct consequence of the electronic interplay between its substituents and the pyridine ring. The pyridine ring itself is an electron-deficient aromatic system. The attached functional groups modulate this electronic character significantly.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent at the 3-position strongly deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr).[6] This electronic pull is a primary determinant of the compound's reactivity and potential degradation pathways.

-

Bromo Group (-Br): Located at the 2-position, the bromine atom is an electronegative halogen that also withdraws electron density. Crucially, it serves as a good leaving group, making this position susceptible to nucleophilic attack.

-

Methyl Group (-CH₃): The methyl group at the 6-position is a weak electron-donating group, which slightly counteracts the electron-withdrawing effects of the other substituents. Its position ortho to the ring nitrogen can also provide some steric hindrance.

This combination of functional groups creates a molecule that is relatively stable under controlled conditions but possesses specific vulnerabilities. The electron-deficient nature of the ring, enhanced by the nitro and bromo groups, makes the compound particularly susceptible to degradation by nucleophiles.

Section 3: Key Factors Influencing Stability and Degradation

To ensure the long-term integrity of this compound, it is crucial to mitigate exposure to factors that can initiate its degradation.

Incompatible Materials: The most significant chemical incompatibility is with strong oxidizing agents.[7][8] Contact with these substances can lead to vigorous, potentially hazardous reactions. Additionally, due to the molecule's susceptibility to nucleophilic attack, it should be stored away from strong bases and reactive nucleophiles.

Environmental Factors:

-

Moisture/Water: Although the compound has low water solubility, prolonged exposure to moisture can lead to slow hydrolysis, where water acts as a nucleophile to displace the bromine or, potentially, the nitro group. The presence of acidic or basic catalysts would accelerate this process.

-

Heat and Light: Like many complex organic molecules, especially nitroaromatics, this compound should be protected from high temperatures and direct sunlight.[9] Thermal energy can promote decomposition, potentially involving the C-NO₂ bond.[10] UV light can provide the activation energy for unwanted side reactions.

Potential Degradation Pathway: A plausible degradation pathway under ambient, moist conditions is the nucleophilic substitution of the bromine atom by a hydroxide ion (from water), leading to the formation of 6-methyl-3-nitropyridin-2-ol. This highlights the importance of maintaining a dry storage environment.

Section 4: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount for preserving the quality and ensuring the safety of personnel.

Summary of Recommended Storage Conditions:

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Cool place; Room temperature acceptable for short term | To minimize thermal degradation. | [7][9][11] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | To prevent slow oxidation and reaction with atmospheric moisture. | [12][13] |

| Light | Keep in dark place; Use amber vials | To prevent light-induced degradation. | [9][12] |

| Container | Tightly closed, suitable container (e.g., glass) | To prevent contamination and exposure to air/moisture. | [7][8][9][14] |

| Location | Dry, well-ventilated area | To prevent moisture uptake and ensure safe dispersal of any potential vapors. | [7][8][9][14] |

| Segregation | Store away from incompatible materials (strong oxidizers, acids, bases) | To prevent hazardous chemical reactions. | [7][8][9] |

Protocol: Receipt and Storage of this compound

-

Personnel Protective Equipment (PPE): Before handling, don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[7][15][16]

-

Ventilation: Handle the compound in a well-ventilated area or inside a chemical fume hood.[7][11][16]

-

Initial Inspection: Upon receipt, inspect the container for any damage or leaks.

-

Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any relevant hazard warnings.

-

Inert Atmosphere Blanketing (for Long-Term Storage):

-

If the compound is to be stored for an extended period, transfer it to a suitable vial (e.g., amber glass vial with a PTFE-lined cap) inside a glovebox or use a Schlenk line.

-

Flush the headspace of the vial with a dry, inert gas like argon or nitrogen before sealing tightly.

-

-

Sealing and Parafilming: Securely tighten the container cap. For added protection against atmospheric moisture, wrap the cap and neck of the container with Parafilm®.

-

Placement in Storage: Store the sealed container in a designated, cool, dry, and dark location, such as a desiccator cabinet or a storage cabinet approved for chemicals.[7][9] Ensure it is segregated from incompatible materials.[9]

-

Documentation: Log the compound's receipt, quantity, and storage location in the laboratory's chemical inventory system.

Conclusion

The stability of this compound is intrinsically linked to its molecular structure, which is characterized by an electron-deficient pyridine ring susceptible to nucleophilic attack. By understanding the chemical causality behind its potential degradation—namely, its reactivity towards nucleophiles and sensitivity to heat, light, and moisture—researchers can implement robust storage and handling strategies. The core principles of maintaining a cool, dry, dark, and inert environment are critical. Adhering to the protocols outlined in this guide will ensure the long-term chemical integrity of this compound, preserving its purity and reliability for critical applications in drug discovery and development.

References

- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-Bromo-3-Nitro-6-Methylpyridine | Properties, Applications, Safety, Supplier in China [pipzine-chem.com]

- 4. This compound | 374633-31-5 [chemicalbook.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. 84487-04-7|2-Amino-6-bromo-3-nitropyridine|BLD Pharm [bldpharm.com]

- 13. orgsyn.org [orgsyn.org]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

Navigating the Solution Space: A Technical Guide to the Solubility of 2-Bromo-6-methyl-3-nitropyridine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-bromo-6-methyl-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive public data, this document leverages foundational chemical principles, comparative analysis of structurally similar molecules, and predictive modeling to offer a robust framework for solvent selection and solubility determination. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for effectively working with this compound.

Introduction: The Significance of this compound

This compound is a pivotal building block in the synthesis of a variety of complex organic molecules. Its trifunctionalized pyridine ring, featuring a bromo substituent, a methyl group, and a nitro group, offers multiple reaction sites for further chemical elaboration. This versatility has led to its use in the development of novel therapeutic agents and advanced agrochemicals. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and formulation.

This guide will delve into the theoretical and practical aspects of the solubility of this compound. We will explore the physicochemical properties that govern its behavior in solution, provide qualitative and estimated quantitative solubility data, and present detailed protocols for experimental solubility determination. Furthermore, we will introduce predictive models, including the use of Hansen Solubility Parameters, to empower researchers to make informed decisions on solvent selection.

Theoretical Framework: The Science of Dissolution

The solubility of a crystalline solid, such as this compound, in a liquid solvent is a thermodynamic equilibrium process. This process can be understood through the lens of the "like dissolves like" principle, which states that substances with similar intermolecular forces are more likely to be soluble in one another. The overall free energy change of dissolution (ΔG_sol) is a balance between the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol), as described by the Gibbs free energy equation:

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be spontaneous, ΔG_sol must be negative. The enthalpy term, ΔH_sol, represents the energy difference between the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions. The entropy term, ΔS_sol, generally favors dissolution as the mixture of solute and solvent is more disordered than the separate components.

The key molecular features of this compound that influence its solubility are:

-

The Pyridine Ring: A heterocyclic aromatic ring that can participate in π-π stacking interactions. The nitrogen atom introduces polarity and can act as a hydrogen bond acceptor.

-

The Nitro Group (-NO₂): A strongly electron-withdrawing and polar group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

The Bromo Substituent (-Br): A polarizable halogen atom that can engage in dipole-dipole and van der Waals interactions.

-

The Methyl Group (-CH₃): A nonpolar, electron-donating group that contributes to van der Waals interactions.

The interplay of these functional groups results in a molecule with significant polarity, suggesting that it will be more soluble in polar organic solvents.

Solubility Profile of this compound

Qualitative Solubility:

Sources indicate that this compound has low solubility in water and is soluble in common organic solvents such as dichloromethane and chloroform.

Comparative Quantitative Data for Structurally Similar Compounds:

To provide a more quantitative perspective, the following table presents solubility data for structurally related nitropyridine derivatives. This data can be used to infer the likely solubility behavior of this compound.

| Compound | Solvent | Temperature (°C) | Solubility (mol fraction) | Molar Solubility (mol/L) | Reference |

| 3-Hydroxy-2-nitropyridine | Tetrahydrofuran | 25 | 0.293 | 3.15 | [1] |

| Acetone | 25 | 0.239 | 3.25 | [1] | |

| Acetonitrile | 25 | 0.145 | 2.76 | [1] | |

| Ethyl Acetate | 25 | 0.112 | 1.19 | [1] | |

| Methanol | 25 | 0.089 | 2.20 | [1] | |

| Ethanol | 25 | 0.058 | 0.99 | [1] | |

| n-Propanol | 25 | 0.057 | 0.76 | [1] | |

| Isopropanol | 25 | 0.041 | 0.54 | [1] | |

| Water | 25 | 0.011 | 0.61 | [1] | |

| n-Hexane | 25 | 0.0001 | 0.0007 | [1] | |

| 2-Chloro-5-nitroaniline | N-Methylpyrrolidone (NMP) | 25 | - | High | [2] |

| Acetone | 25 | - | High | [2] | |

| Toluene | 25 | - | Moderate | [2] | |

| Ethanol | 25 | - | Moderate | [2] | |

| Methanol | 25 | - | Moderate | [2] | |

| Isopropanol | 25 | - | Low | [2] |

Interpretation and Estimation for this compound:

Based on the data for 3-hydroxy-2-nitropyridine, we can anticipate that this compound will exhibit good solubility in polar aprotic solvents like tetrahydrofuran, acetone, and ethyl acetate, and moderate solubility in polar protic solvents like methanol and ethanol. Its solubility in nonpolar solvents like n-hexane is expected to be very low. The presence of the bromo and methyl groups in place of the hydroxyl group will likely decrease its ability to act as a hydrogen bond donor, potentially leading to slightly lower solubility in protic solvents compared to 3-hydroxy-2-nitropyridine.

Predictive Modeling: Hansen Solubility Parameters

For a more theoretical and predictive approach to solvent selection, Hansen Solubility Parameters (HSP) can be a powerful tool.[3] HSP theory decomposes the total Hildebrand solubility parameter (δt) into three components:

-

δd: The energy from dispersion forces.

-

δp: The energy from polar interactions.

-

δh: The energy from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller Ra value indicates a higher likelihood of solubility.

Estimating Hansen Solubility Parameters for this compound:

In the absence of experimentally determined HSP values, they can be estimated using group contribution methods.[4][5][6][7] These methods assign specific values to the different functional groups within a molecule, which are then summed to provide an estimate of the overall HSP.

Workflow for Estimating and Applying HSP:

Caption: Workflow for predicting solubility using estimated Hansen Solubility Parameters.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, experimental determination is essential. The following are detailed protocols for two common methods suitable for crystalline organic compounds.

5.1. Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.[8]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of excess solid is crucial for ensuring equilibrium.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the sample to facilitate separation.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve generated from standards of known concentration is required for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and is typically expressed in mg/mL, g/100 mL, or mol/L.

Workflow for Equilibrium Solubility Determination:

Caption: Step-by-step workflow for the shake-flask method of equilibrium solubility determination.

5.2. Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method.

-

Sample Withdrawal: Carefully withdraw a known volume or mass of the clear, saturated supernatant.

-

Solvent Evaporation: Place the aliquot in a pre-weighed container and carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Drying and Weighing: Ensure the solute is completely dry by placing it in a vacuum oven until a constant weight is achieved. Weigh the container with the dried solute.

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the volume or mass of the solvent used.

Conclusion and Recommendations

While direct quantitative solubility data for this compound is limited, a comprehensive understanding of its chemical structure and the principles of solubility allows for informed solvent selection. It is predicted to have good solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with poor solubility in nonpolar and aqueous media.

For critical applications, it is strongly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems of interest using the detailed protocols provided in this guide. The use of predictive tools like Hansen Solubility Parameters can further refine solvent screening and optimization. This combined approach of theoretical understanding, comparative analysis, and empirical determination will enable the effective and efficient use of this important synthetic intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules - ProQuest [proquest.com]

- 5. Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kinampark.com [kinampark.com]

- 7. kinampark.com [kinampark.com]

- 8. benchchem.com [benchchem.com]

The Synthetic Versatility of 2-Bromo-6-methyl-3-nitropyridine: A Technical Guide for Organic Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction